molecular formula C13H24N4O5S B15159055 N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine CAS No. 669089-06-9

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine

Cat. No.: B15159055
CAS No.: 669089-06-9
M. Wt: 348.42 g/mol
InChI Key: MXEVSQRTLQVCKO-NRPADANISA-N
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Description

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine is a synthetic peptide compound with the molecular formula C13H24N4O5S This compound is notable for its unique structure, which includes an acetylated alanine residue and a cysteine residue linked to an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each amino acid addition involves the removal of the protecting group and the coupling of the next amino acid using reagents such as carbodiimides or uronium salts. The final product is cleaved from the resin and deprotected to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired scale of production, cost considerations, and the specific requirements of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Carbodiimides or uronium salts for coupling reactions.

Major Products

The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and various peptide derivatives depending on the specific substitution reactions.

Scientific Research Applications

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel materials and bioconjugates for various industrial applications.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds with other cysteine-containing molecules, influencing protein structure and function. Additionally, the peptide can interact with cellular receptors and enzymes, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-alanyl-L-cysteinyl-L-alanine: Lacks the aminoethyl group, resulting in different chemical properties and biological activities.

    N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-glycine: Contains a glycine residue instead of alanine, affecting its structural and functional characteristics.

Uniqueness

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine is unique due to the presence of the aminoethyl group linked to the cysteine residue, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

669089-06-9

Molecular Formula

C13H24N4O5S

Molecular Weight

348.42 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(2-aminoethylsulfanyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C13H24N4O5S/c1-7(15-9(3)18)11(19)17-10(6-23-5-4-14)12(20)16-8(2)13(21)22/h7-8,10H,4-6,14H2,1-3H3,(H,15,18)(H,16,20)(H,17,19)(H,21,22)/t7-,8-,10-/m0/s1

InChI Key

MXEVSQRTLQVCKO-NRPADANISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CSCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CSCCN)C(=O)NC(C)C(=O)O)NC(=O)C

Origin of Product

United States

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